molecular formula C7H13N5O4S B1432250 N-(1,4,5,6-Tetrahydrocyclopenta-[d]imidazol-2-yl)guanidine sulfate CAS No. 1417566-80-3

N-(1,4,5,6-Tetrahydrocyclopenta-[d]imidazol-2-yl)guanidine sulfate

Cat. No. B1432250
CAS RN: 1417566-80-3
M. Wt: 263.28 g/mol
InChI Key: FRENYYCZTBRJNG-UHFFFAOYSA-N
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Description

“N-(1,4,5,6-Tetrahydrocyclopenta-[d]imidazol-2-yl)guanidine sulfate” is a complex organic compound. It has the molecular formula C7H13N5O4S and a molecular weight of 263.28 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 263.27 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .

Scientific Research Applications

Pharmaceutical Testing

This compound is utilized in pharmaceutical testing as a high-quality reference standard to ensure accurate results . Its role is critical in the development and quality control of medications, where precise measurements of active ingredients are essential.

Analytical Chemistry

In analytical chemistry, N-(1,4,5,6-Tetrahydrocyclopenta-[d]imidazol-2-yl)guanidine sulfate is used for chromatography and mass spectrometry . These techniques are vital for identifying and quantifying compounds, and the purity of this chemical is paramount for reliable data.

Biopharma Production

The compound finds application in biopharma production, where it may be involved in the synthesis of therapeutic agents . Its role can range from a reagent in chemical reactions to a potential intermediate in drug synthesis.

Cancer Research

Imidazole derivatives, like our compound of interest, show promise in cancer research as they can act as inhibitors for certain cellular processes . They are explored for their potential as cancer immunotherapeutic or antifibrotic agents.

Antimicrobial Activity

Imidazole compounds have been reported to exhibit a broad range of biological activities, including antibacterial and antifungal properties . This makes them valuable in the development of new antimicrobial drugs.

Anti-inflammatory and Analgesic Applications

Due to their chemical structure, imidazole derivatives are also investigated for their anti-inflammatory and analgesic effects . This opens up possibilities for new treatments in pain management and inflammatory diseases.

Antiviral and Antiprotozoal Therapeutics

The structural framework of imidazole is known to contribute to antiviral and antiprotozoal activities . Research into compounds like N-(1,4,5,6-Tetrahydrocyclopenta-[d]imidazol-2-yl)guanidine sulfate could lead to novel therapies for viral and protozoal infections.

Safety and Hazards

Specific safety and hazard information for this compound is not provided in the available resources . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

sulfuric acid;2-(1,4,5,6-tetrahydrocyclopenta[d]imidazol-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5.H2O4S/c8-6(9)12-7-10-4-2-1-3-5(4)11-7;1-5(2,3)4/h1-3H2,(H5,8,9,10,11,12);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRENYYCZTBRJNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(N2)N=C(N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,4,5,6-Tetrahydrocyclopenta-[d]imidazol-2-yl)guanidine sulfate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1,4,5,6-Tetrahydrocyclopenta-[d]imidazol-2-yl)guanidine sulfate
Reactant of Route 2
Reactant of Route 2
N-(1,4,5,6-Tetrahydrocyclopenta-[d]imidazol-2-yl)guanidine sulfate
Reactant of Route 3
N-(1,4,5,6-Tetrahydrocyclopenta-[d]imidazol-2-yl)guanidine sulfate
Reactant of Route 4
N-(1,4,5,6-Tetrahydrocyclopenta-[d]imidazol-2-yl)guanidine sulfate
Reactant of Route 5
N-(1,4,5,6-Tetrahydrocyclopenta-[d]imidazol-2-yl)guanidine sulfate
Reactant of Route 6
N-(1,4,5,6-Tetrahydrocyclopenta-[d]imidazol-2-yl)guanidine sulfate

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